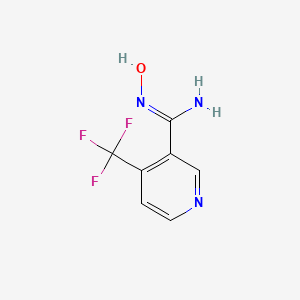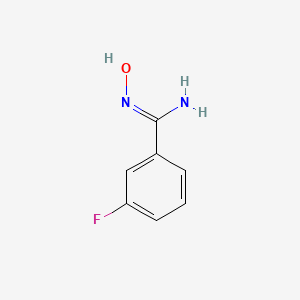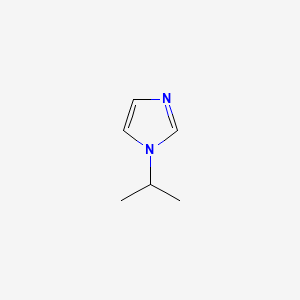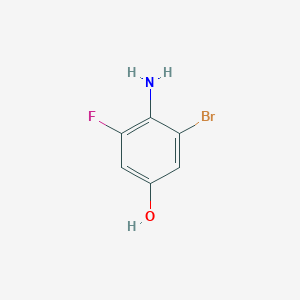
1-Boc-4-Methyl-4-morpholin-4-yl-piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable morpholine derivative reacts with the piperidine intermediate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing automated synthesis techniques and stringent reaction controls.
Análisis De Reacciones Químicas
1-Boc-4-Methyl-4-morpholin-4-yl-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield deprotected amines.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where halogenated reagents replace hydrogen atoms, forming new derivatives.
Aplicaciones Científicas De Investigación
1-Boc-4-Methyl-4-morpholin-4-yl-piperidine finds applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Research into potential therapeutic agents often utilizes this compound as a precursor for drug candidates targeting neurological and cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine is primarily related to its ability to interact with biological targets through its morpholine and piperidine rings. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways. The Boc protecting group ensures stability and selectivity during these interactions, allowing for controlled release and activation of the compound in biological systems .
Comparación Con Compuestos Similares
1-Boc-4-Methyl-4-morpholin-4-yl-piperidine can be compared with other similar compounds, such as:
1-Boc-4-Morpholin-4-ylmethyl-piperidine: This compound features a similar structure but with a methyl group attached to the morpholine ring, offering different reactivity and applications.
4-Methylmorpholine: A simpler compound with only the morpholine ring, lacking the piperidine and Boc groups, used in different contexts such as solvents and catalysts.
1-Boc-4-Methylpiperidine: This compound lacks the morpholine ring, making it less versatile in certain synthetic applications.
The uniqueness of this compound lies in its combined structural features, which provide a balance of stability, reactivity, and functional versatility.
Propiedades
IUPAC Name |
tert-butyl 4-methyl-4-morpholin-4-ylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-14(2,3)20-13(18)16-7-5-15(4,6-8-16)17-9-11-19-12-10-17/h5-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDZOXHJFQEDTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60460626 |
Source


|
| Record name | tert-Butyl 4-methyl-4-(morpholin-4-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864369-95-9 |
Source


|
| Record name | tert-Butyl 4-methyl-4-(morpholin-4-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide](/img/structure/B1312556.png)












